molecular formula C14H12N2S2 B4887944 2-sulfanylidene-4-thiophen-2-yl-5,6,7,8-tetrahydro-3H-quinoline-3-carbonitrile

2-sulfanylidene-4-thiophen-2-yl-5,6,7,8-tetrahydro-3H-quinoline-3-carbonitrile

Cat. No.: B4887944
M. Wt: 272.4 g/mol
InChI Key: LOUSEPGPKODDTK-UHFFFAOYSA-N
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Description

2-sulfanylidene-4-thiophen-2-yl-5,6,7,8-tetrahydro-3H-quinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core with thiophene and sulfanylidene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanylidene-4-thiophen-2-yl-5,6,7,8-tetrahydro-3H-quinoline-3-carbonitrile typically involves multicomponent reactions. One common method is the condensation of thiophene-2-carbaldehyde with 2-cyanoethanethioamide, 1-(cyclohex-1-en-1-yl)pyrrolidine, and alkyl halides . This reaction is usually carried out under solvent-free conditions, making it an environmentally friendly approach.

Industrial Production Methods

The use of catalysts such as amine-functionalized silica magnetic nanoparticles can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-sulfanylidene-4-thiophen-2-yl-5,6,7,8-tetrahydro-3H-quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

2-sulfanylidene-4-thiophen-2-yl-5,6,7,8-tetrahydro-3H-quinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-sulfanylidene-4-thiophen-2-yl-5,6,7,8-tetrahydro-3H-quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-sulfanylidene-4-thiophen-2-yl-5,6,7,8-tetrahydro-3H-quinoline-3-carbonitrile is unique due to its specific combination of functional groups and heterocyclic structure

Properties

IUPAC Name

2-sulfanylidene-4-thiophen-2-yl-5,6,7,8-tetrahydro-3H-quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S2/c15-8-10-13(12-6-3-7-18-12)9-4-1-2-5-11(9)16-14(10)17/h3,6-7,10H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUSEPGPKODDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=S)C(C(=C2C1)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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